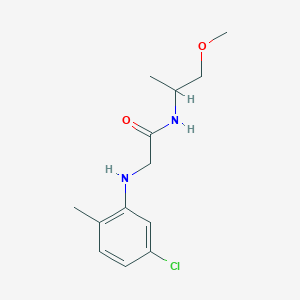
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Compounds with different halogen or functional group substitutions.
Applications De Recherche Scientifique
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Materials Science: It may be explored for its properties in the development of new materials or coatings.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as amide hydrolysis or halogen interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxyethyl)acetamide: Similar structure with a different alkyl group.
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)propionamide: Similar structure with a different acyl group.
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19ClN2O2 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylanilino)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-11(14)6-12(9)15-7-13(17)16-10(2)8-18-3/h4-6,10,15H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
UHDDOZFPOIPKTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


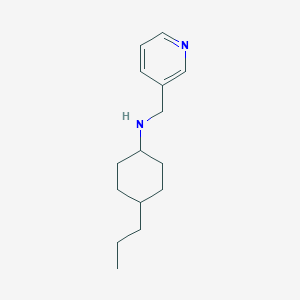
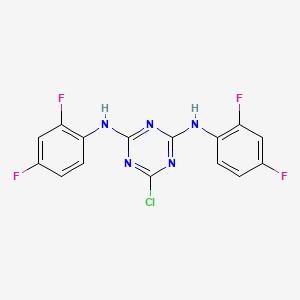
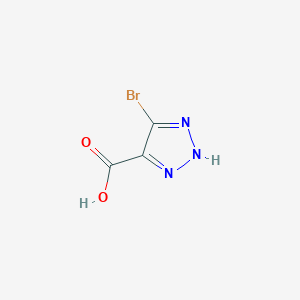

![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
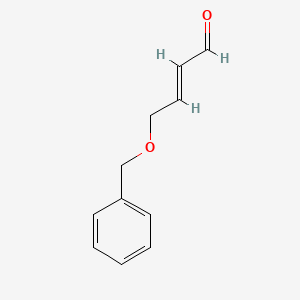
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
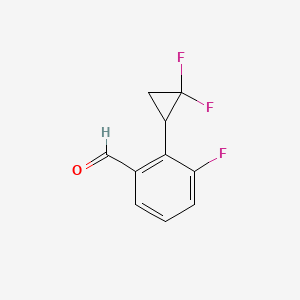
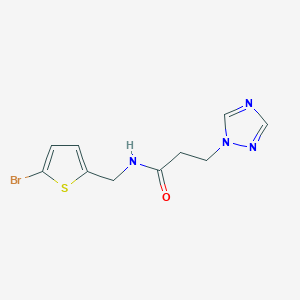
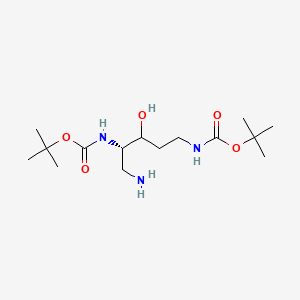
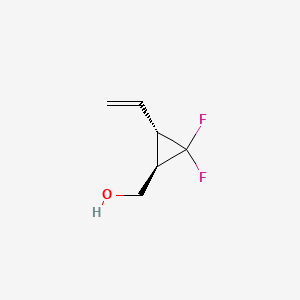
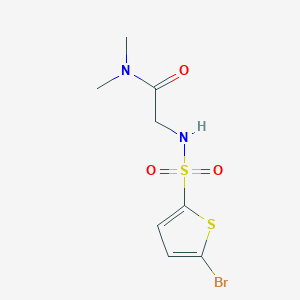
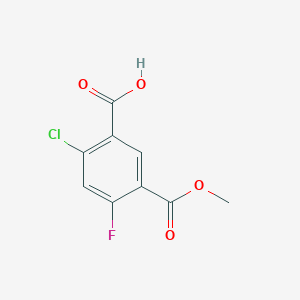
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
